molecular formula C7H3ClF4 B1591137 4-Chloro-2,3,5,6-tetrafluorotoluene CAS No. 60903-82-4

4-Chloro-2,3,5,6-tetrafluorotoluene

Cat. No.: B1591137
CAS No.: 60903-82-4
M. Wt: 198.54 g/mol
InChI Key: PEVAKFLYJORONK-UHFFFAOYSA-N
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Description

4-Chloro-2,3,5,6-tetrafluorotoluene is a chemical compound with the molecular formula C7H3ClF4. It is a derivative of toluene where the hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,3,5,6-tetrafluorotoluene can be synthesized through several methods. One common method involves the halogenation of 2,3,5,6-tetrafluorotoluene using chlorine gas under controlled conditions. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3,5,6-tetrafluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 4-chloro-2,3,5,6-tetrafluorobenzoic acid, while reduction can produce 4-chloro-2,3,5,6-tetrafluorobenzyl alcohol .

Scientific Research Applications

4-Chloro-2,3,5,6-tetrafluorotoluene is utilized in various scientific research fields due to its unique properties:

Mechanism of Action

The mechanism by which 4-Chloro-2,3,5,6-tetrafluorotoluene exerts its effects involves interactions with molecular targets and pathways. The compound can act as a precursor to reactive intermediates that participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,3,5,6-tetrafluorotoluene is unique due to the presence of both chlorine and multiple fluorine atoms, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

1-chloro-2,3,5,6-tetrafluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVAKFLYJORONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579187
Record name 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60903-82-4
Record name 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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